N,N-Dimethylcyclohexanecarboxamide
Overview
Description
N,N-Dimethylcyclohexanecarboxamide: is an organic compound with the molecular formula C₉H₁₇NO. It is a derivative of cyclohexanecarboxylic acid, where the carboxamide group is substituted with two methyl groups. This compound is known for its applications in organic synthesis and various industrial processes.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of various cyclohexane derivatives.
Biology:
- Investigated for its potential biological activities and interactions with biological molecules.
Medicine:
- Explored for its potential use in pharmaceutical formulations due to its structural similarity to certain bioactive compounds.
Industry:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Cyclohexanecarboxylic Acid Route:
- Cyclohexanecarboxylic acid is reacted with thionyl chloride to form cyclohexanecarbonyl chloride.
- The resulting cyclohexanecarbonyl chloride is then reacted with dimethylamine in an anhydrous benzene solution to yield N,N-Dimethylcyclohexanecarboxamide .
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Methyl Cyclohexanecarboxylate Route:
- Methyl cyclohexanecarboxylate is reacted with dimethylamine in the presence of trimethylaluminum in benzene. The reaction mixture is heated under reflux and then hydrolyzed to obtain this compound .
Industrial Production Methods:
- Industrial production typically follows the cyclohexanecarboxylic acid route due to its higher yield and efficiency. The process involves large-scale reactions in controlled environments to ensure purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions:
-
Reduction:
-
Substitution:
- The compound can undergo substitution reactions where the amide group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of suitable catalysts.
Major Products:
- Reduction yields N,N-Dimethylcyclohexylmethylamine.
- Substitution reactions yield various substituted cyclohexane derivatives depending on the nucleophile used.
Mechanism of Action
Mechanism:
- The mechanism of action of N,N-Dimethylcyclohexanecarboxamide involves its interaction with specific molecular targets, leading to various chemical transformations. The exact pathways depend on the type of reaction it undergoes.
Molecular Targets and Pathways:
- In reduction reactions, the compound interacts with reducing agents like lithium aluminum hydride, leading to the formation of amines.
- In substitution reactions, it interacts with nucleophiles, resulting in the replacement of the amide group.
Comparison with Similar Compounds
N,N-Dimethylformamide: A widely used solvent in organic synthesis.
N,N-Dimethylpropionamide: Similar structure but with a propionamide group instead of a cyclohexanecarboxamide group.
N,N-Dimethylisobutyramide: Another structurally similar compound with an isobutyramide group.
Uniqueness:
- N,N-Dimethylcyclohexanecarboxamide is unique due to its cyclohexane ring, which imparts different chemical properties and reactivity compared to its linear counterparts. This structural feature makes it valuable in specific synthetic applications where ring structures are required.
Properties
IUPAC Name |
N,N-dimethylcyclohexanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10(2)9(11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCOYDRQCPJFHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170008 | |
Record name | N,N-Dimethylcyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17566-51-7 | |
Record name | N,N-Dimethylcyclohexanecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017566517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylcyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIMETHYLCYCLOHEXANECARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW6025YJ6P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary chemical reaction involving N,N-Dimethylcyclohexanecarboxamide in the provided research?
A1: this compound serves as a key intermediate in the synthesis of N,N-Dimethylcyclohexylmethylamine. [] This transformation likely involves the reduction of the amide group (CONR2) to a methylene amine group (CH2NR2). []
Q2: How is this compound synthesized?
A2: this compound is synthesized by reacting methyl cyclohexanecarboxylate with a dimethylaluminum amide. [] This reaction efficiently converts the ester functional group to an amide. []
Q3: Are there any specific equipment requirements mentioned for the synthesis of this compound or related compounds?
A3: The synthesis of N,N-Dimethylcyclohexylmethylamine, which utilizes this compound as an intermediate, specifies the use of magnetic stirrers. [] This suggests that the reactions involved likely require efficient mixing and may be carried out under controlled conditions.
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